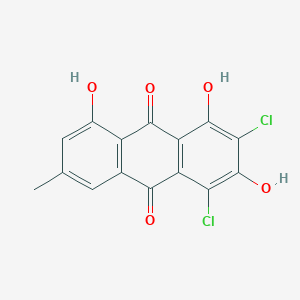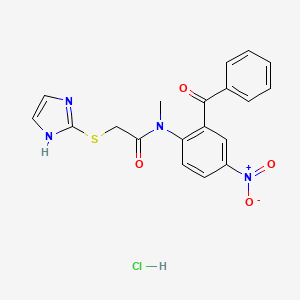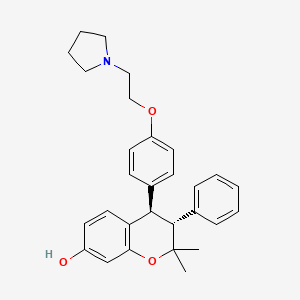
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 It is a derivative of lactic acid and hydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzylidene moiety
准备方法
The synthesis of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,4-dichloro-alpha-methylbenzylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
科学研究应用
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their interactions with various biological targets.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cells
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar compounds to 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide include other hydrazide derivatives such as isoniazid and nicotinic acid hydrazide. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Isoniazid: Primarily used as an anti-tuberculosis drug, it inhibits the synthesis of mycolic acids in mycobacteria.
Nicotinic acid hydrazide: Known for its antimicrobial properties, it targets various bacterial enzymes and pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and dichloro groups, which contribute to its distinct chemical reactivity and biological activity.
属性
CAS 编号 |
128153-83-3 |
|---|---|
分子式 |
C12H14Cl2N2O2 |
分子量 |
289.15 g/mol |
IUPAC 名称 |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-5-4-8(13)6-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7- |
InChI 键 |
XAUBUNJBCYDYMK-CHHVJCJISA-N |
手性 SMILES |
C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CC(=NNC(=O)C(C)(C)O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


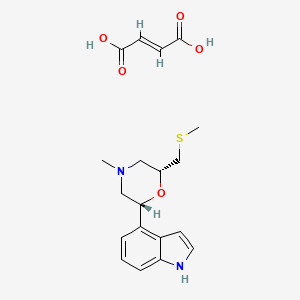
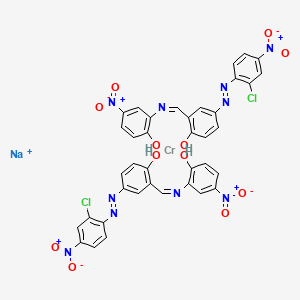
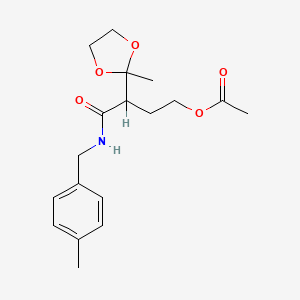


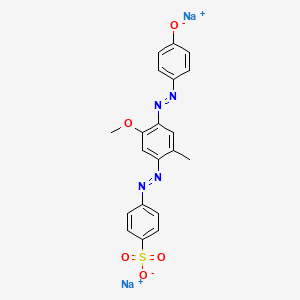
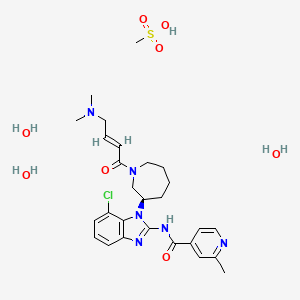



![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
